molecular formula C9H19FINO B145248 4-Deoxy-4-fluoromuscarine iodide CAS No. 132113-37-2

4-Deoxy-4-fluoromuscarine iodide

Cat. No. B145248
M. Wt: 303.16 g/mol
InChI Key: LOQSODOOUZMOJP-CTERPIQNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Deoxy-4-fluoromuscarine iodide is a synthetic compound that belongs to the muscarinic acetylcholine receptor agonist family. It is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 4-Deoxy-4-fluoromuscarine iodide involves the activation of muscarinic receptors. The compound selectively activates the M2 and M4 receptor subtypes, which are primarily located in the brain. Activation of these receptors leads to the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Deoxy-4-fluoromuscarine iodide are primarily mediated through the activation of muscarinic receptors. The compound has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. Additionally, it has been shown to enhance synaptic plasticity and improve learning and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Deoxy-4-fluoromuscarine iodide in lab experiments is its high selectivity for the M2 and M4 receptor subtypes. This allows researchers to specifically target these receptors without affecting other muscarinic receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-Deoxy-4-fluoromuscarine iodide. One potential area of research is the development of new compounds with improved selectivity and longer half-life. Additionally, the compound could be used to investigate the role of muscarinic receptors in various neurological disorders, including Alzheimer's disease and schizophrenia. Finally, the compound could be used to investigate the effects of muscarinic receptor activation on other physiological processes, such as cardiovascular function and immune system regulation.
Conclusion
In conclusion, 4-Deoxy-4-fluoromuscarine iodide is a potent and selective agonist for the M2 and M4 muscarinic receptor subtypes. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been used to investigate the role of muscarinic receptors in various physiological processes and has shown promise as a tool for investigating neurological disorders. Future research involving this compound could lead to the development of new treatments for a variety of neurological and physiological disorders.

Synthesis Methods

The synthesis of 4-Deoxy-4-fluoromuscarine iodide involves several steps. The first step involves the protection of the hydroxyl group on the muscarine molecule. This is followed by the introduction of a fluorine atom at the 4-position of the muscarine ring. The final step involves the removal of the protecting group to yield the final product.

Scientific Research Applications

4-Deoxy-4-fluoromuscarine iodide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the role of muscarinic receptors in various physiological processes, including memory, learning, and cognition. The compound has also been used to investigate the effects of muscarinic receptor activation on neurotransmitter release and synaptic plasticity.

properties

CAS RN

132113-37-2

Product Name

4-Deoxy-4-fluoromuscarine iodide

Molecular Formula

C9H19FINO

Molecular Weight

303.16 g/mol

IUPAC Name

[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide

InChI

InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1

InChI Key

LOQSODOOUZMOJP-CTERPIQNSA-M

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-]

SMILES

CC1C(CC(O1)C[N+](C)(C)C)F.[I-]

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)F.[I-]

synonyms

4-deoxy-4-fluoromuscarine
4-deoxy-4-fluoromuscarine iodide
4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer
4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer
4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer
DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))-
DFM iodide, (2R(-)-(2alpha,4beta,5beta))-
DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))-
DFM iodide, (2S(-)-(2alpha,4beta,5alpha))-

Origin of Product

United States

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